molecular formula C6H5NO5 B051944 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-hydroxyacetic acid CAS No. 114505-81-6

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-hydroxyacetic acid

Cat. No.: B051944
CAS No.: 114505-81-6
M. Wt: 171.11 g/mol
InChI Key: OCINREVSBQVFQG-UHFFFAOYSA-N
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Description

Maleimidoglycolic acid is a chemical compound that belongs to the class of maleimides, which are derivatives of maleic anhydride. Maleimides are known for their versatile reactivity and are widely used in various chemical and biological applications. Maleimidoglycolic acid, in particular, is valued for its ability to form stable covalent bonds with thiol groups, making it a useful tool in bioconjugation and other chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of maleimidoglycolic acid typically involves the reaction of maleic anhydride with glycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is then purified through recrystallization to obtain pure maleimidoglycolic acid .

Industrial Production Methods

Industrial production of maleimidoglycolic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques, such as distillation and chromatography .

Mechanism of Action

The primary mechanism of action of maleimidoglycolic acid involves its reactivity with thiol groups. The compound undergoes a Michael addition reaction with thiols, forming a stable thioether bond. This reactivity is exploited in various applications, such as bioconjugation and drug delivery, where maleimidoglycolic acid is used to attach biomolecules to specific targets. The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being conjugated .

Properties

CAS No.

114505-81-6

Molecular Formula

C6H5NO5

Molecular Weight

171.11 g/mol

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C6H5NO5/c8-3-1-2-4(9)7(3)5(10)6(11)12/h1-2,5,10H,(H,11,12)

InChI Key

OCINREVSBQVFQG-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)C(C(=O)O)O

Canonical SMILES

C1=CC(=O)N(C1=O)C(C(=O)O)O

Synonyms

1H-Pyrrole-1-acetic acid, 2,5-dihydro--alpha--hydroxy-2,5-dioxo-

Origin of Product

United States

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